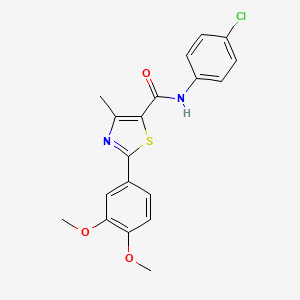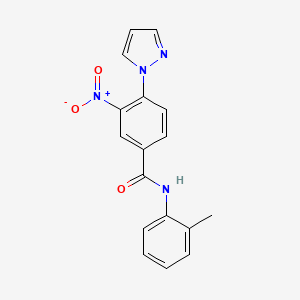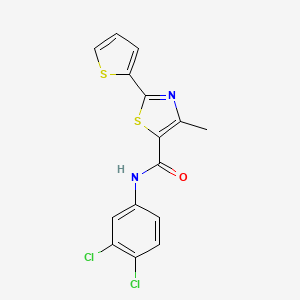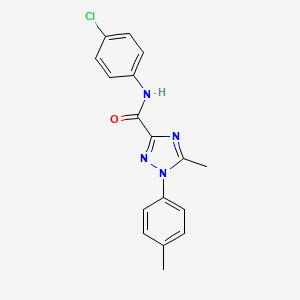
3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate
描述
3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate, also known as HBQ, is a synthetic compound that has gained attention in scientific research due to its potential use as a redox mediator. HBQ is a quinoxaline derivative that contains a hydroperoxide group, making it a powerful oxidant. In
作用机制
The mechanism of action of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate involves the transfer of electrons between the compound and the reactants. The hydroperoxide group in 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is a strong oxidant, allowing it to accept electrons from the reactants and become reduced. This reduction allows 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate to act as a mediator, transferring electrons to the electrode or catalyst surface, thereby enhancing the reaction rate.
Biochemical and Physiological Effects:
While 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has primarily been studied for its electrochemical properties, there has been some research into its potential biological effects. 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has been investigated for its antimicrobial properties, with some studies suggesting that it may be effective against certain bacterial and fungal pathogens.
实验室实验的优点和局限性
One advantage of using 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate in lab experiments is its high reactivity, which allows for faster reaction rates and higher yields. Additionally, 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is its potential toxicity, which may limit its use in certain applications. Additionally, the hydroperoxide group in 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is highly reactive and may react with other compounds in the reaction mixture, leading to unwanted side reactions.
未来方向
There are several potential future directions for research on 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate. One area of interest is the development of new synthetic methods for 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate that are more efficient and environmentally friendly. Additionally, there is a need for more research into the biological effects of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate, particularly its potential as an anticancer agent. Finally, there is a need for more studies on the electrochemical properties of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate, with a focus on its use in energy storage and conversion devices.
In conclusion, 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate is a synthetic compound with potential applications in various scientific fields. Its high reactivity and potential as a redox mediator make it a promising candidate for use in electrochemical systems, while its potential biological effects make it a candidate for cancer therapy and antimicrobial agents. While there are limitations to its use, such as potential toxicity and unwanted side reactions, future research may lead to more efficient and effective applications of 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate.
科学研究应用
3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has been studied for its potential use as a redox mediator in various electrochemical systems. It has been shown to enhance the performance of lithium-ion batteries, fuel cells, and supercapacitors. Additionally, 3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate has been investigated for its ability to catalyze the oxidation of organic compounds, making it a potential candidate for use in industrial processes.
属性
IUPAC Name |
3-(4-hydroperoxy-2,2-dimethylbutyl)-1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,7-8-19-18)9-11-10-16(17)13-6-4-3-5-12(13)15-11/h3-6,10,18H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYJWYYLKPPTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOO)CC1=NC2=CC=CC=C2[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroperoxy-2,2-dimethylbutyl)quinoxalin-1-ium-1-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-Methoxyethylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile](/img/structure/B3134420.png)
![2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B3134425.png)
![6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B3134438.png)



![2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B3134474.png)
![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3134481.png)


![5-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3134506.png)
![1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B3134514.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)